molecular formula C14H14ClNO3S B14577365 2-{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methoxy}-2-methylpropanoic acid CAS No. 61329-09-7

2-{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methoxy}-2-methylpropanoic acid

Cat. No.: B14577365
CAS No.: 61329-09-7
M. Wt: 311.8 g/mol
InChI Key: PQJJWNIZUBQUDG-UHFFFAOYSA-N
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Description

2-{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methoxy}-2-methylpropanoic acid is an organic compound that features a thiazole ring, a chlorophenyl group, and a methoxy-methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methoxy}-2-methylpropanoic acid typically involves the condensation of a thiazole derivative with a chlorophenyl compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methoxy}-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the thiazole ring or the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

2-{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methoxy}-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and antimicrobial agents.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methoxy}-2-methylpropanoic acid involves its interaction with specific molecular targets. The thiazole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the chlorophenyl group can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(4-Bromophenyl)-1,3-thiazol-4-yl]methoxy}-2-methylpropanoic acid
  • 2-{[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methoxy}-2-methylpropanoic acid
  • 2-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methoxy}-2-methylpropanoic acid

Uniqueness

The uniqueness of 2-{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methoxy}-2-methylpropanoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, enhances its potential for forming strong interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

61329-09-7

Molecular Formula

C14H14ClNO3S

Molecular Weight

311.8 g/mol

IUPAC Name

2-[[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methoxy]-2-methylpropanoic acid

InChI

InChI=1S/C14H14ClNO3S/c1-14(2,13(17)18)19-7-11-8-20-12(16-11)9-3-5-10(15)6-4-9/h3-6,8H,7H2,1-2H3,(H,17,18)

InChI Key

PQJJWNIZUBQUDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)OCC1=CSC(=N1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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